Pt(ii) meso-四(4-羧基苯基)卟啉

描述

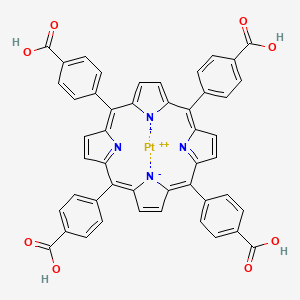

Pt(ii) meso-tetra (4-carboxyphenyl) porphine is a synthetic platinum porphyrin . It is used in various applications, including as a phosphorescent oxygen sensor and in the development of cancer diagnostics .

Synthesis Analysis

The synthesis of Pt(ii) meso-tetra (4-carboxyphenyl) porphine involves noncovalent self-assembly, using surfactants with different electronegativity . This process results in different molecular packing patterns due to the synergy of noncovalent bond interactions between porphyrin molecules, and between porphyrin molecules and surfactants .Molecular Structure Analysis

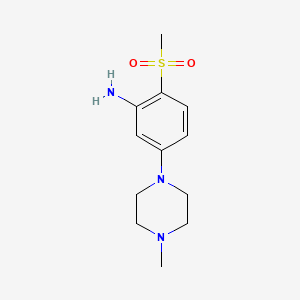

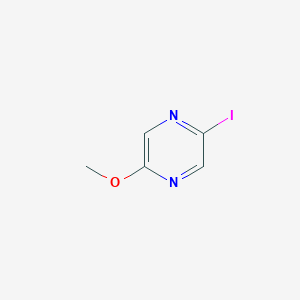

The molecular structure of Pt(ii) meso-tetra (4-carboxyphenyl) porphine is represented by the formula C48H28N4O8Pt . The spatial ordering of Pt(ii) meso-tetra (4-carboxyphenyl) porphine molecules results in different nanocrystals exhibiting both collective optical properties and morphology-dependent activities .Chemical Reactions Analysis

Pt(ii) meso-tetra (4-carboxyphenyl) porphine is involved in various chemical reactions. For instance, it has been used in the photodeposition of dual cocatalysts, showing that the photogenerated electrons and holes selectively aggregate at different active sites .科学研究应用

光动力疗法和癌症研究

Pt(II) meso-四(4-羧基苯基)卟啉及其衍生物已在光动力疗法 (PDT) 和癌症研究中得到广泛研究。这些化合物以在暴露于光线下诱导 DNA 损伤的能力而闻名,这使其成为靶向癌症治疗的潜在药物。Fiel 等人 (1981) 证明,光诱导 DNA 损伤在中性条件下与 meso-四(对-羧基苯基)卟啉一起发生,表明其在光动力疗法中的潜在应用 (Fiel 等人,1981)。此外,Field 等人 (1975) 的研究表明,Ni 和 Zn 卟啉,包括 meso-四(对-羧基苯基)卟啉,可以作为有效的辐射增敏剂,可能干扰细胞修复机制并增强放射治疗中癌症治疗的疗效 (Field 等人,1975)。

生物传感和分析应用

Meso-四(4-羧基苯基)卟啉 (CTPP(4)) 已在生物传感中找到应用,特别是在开发葡萄糖传感器方面。White 和 Harmon (2002) 描述了一种使用结合固定化葡萄糖氧化酶的 CTPP(4) 的新型光学固态葡萄糖传感器。该传感器对葡萄糖浓度表现出线性响应,展示了 CTPP(4) 在医学诊断和分析化学中的潜力 (White & Harmon, 2002)。

光物理性质和材料科学

Pt(II) meso-四(4-羧基苯基)卟啉独特的光物理性质使其成为材料科学中感兴趣的主题。研究探索了它在光诱导氢释放系统中的作用,在该系统中它充当电子载体和光敏剂。例如,Okubayashi 等人 (1997) 证明了 meso-四(对-羧基苯基)卟啉在氢释放系统中的电子转移能力,突出了其在能量转换和存储技术中的潜力 (Okubayashi 等人,1997)。

作用机制

Target of Action

Pt(II) meso-Tetra (4-carboxyphenyl) porphine is a synthetic metalloporphyrin specialty chemical . It is primarily used as a phosphorescent oxygen sensor . This means that its primary target is molecular oxygen present in the environment.

Mode of Action

The compound interacts with its target, oxygen, through a process known as phosphorescence . Phosphorescence is a type of photoluminescence where material absorbs photons and re-emits them after a certain period. This property allows the compound to detect the presence and concentration of oxygen .

Result of Action

The primary result of the action of Pt(II) meso-Tetra (4-carboxyphenyl) porphine is the detection of oxygen. By emitting phosphorescence in the presence of oxygen, it provides a means to measure oxygen concentration . This can be particularly useful in various scientific and medical applications, such as monitoring oxygen levels in biological systems or in chemical reactions.

安全和危害

While specific safety and hazard information for Pt(ii) meso-tetra (4-carboxyphenyl) porphine is not provided in the retrieved papers, it is generally recommended to handle chemicals of unknown toxicity under the supervision of persons technically qualified to evaluate potential risks and authorized to enforce appropriate health and safety measures .

未来方向

The use of Pt(ii) meso-tetra (4-carboxyphenyl) porphine in the development of cancer diagnostics and in DNA methylation sensing interfaces suggests potential future directions in medical diagnostics . Additionally, its role in photocatalytic hydrogen production indicates potential applications in energy conversion .

生化分析

Biochemical Properties

Pt(II) meso-tetra (4-carboxyphenyl) porphine has been shown to play a significant role in DNA methylation sensing . It interacts with the target nucleotide sequence, rather than the sensing indicator, which is a unique approach compared to traditional biochemical sensors . The compound’s conformational and electronic properties contribute to its enhanced DNA methylation sensitivity .

Cellular Effects

In cancer cells, Pt(II) meso-tetra (4-carboxyphenyl) porphine enters through clathrin-mediated endocytosis . It binds strongly to CD320, the cellular receptor for cobalamin/transcobalamin II (Cbl/TCN2), and competes with Cbl/TCN2 for CD320 binding . This interaction influences cell function and contributes to the compound’s accumulation in cancer cells .

Molecular Mechanism

The molecular mechanism of Pt(II) meso-tetra (4-carboxyphenyl) porphine involves its binding interactions with biomolecules such as CD320 . It is transported into cancer cells via CD320, affecting the cellular uptake of other porphyrins . This interaction at the molecular level influences the compound’s effects on cells .

Metabolic Pathways

Its interaction with CD320 suggests potential involvement in cobalamin-related metabolic processes .

Transport and Distribution

Pt(II) meso-tetra (4-carboxyphenyl) porphine is transported into cells through clathrin-mediated endocytosis and distributed within cells via its interaction with CD320 . This interaction affects the compound’s localization and accumulation within cells .

Subcellular Localization

The subcellular localization of Pt(II) meso-tetra (4-carboxyphenyl) porphine is likely influenced by its interaction with CD320

属性

IUPAC Name |

platinum(2+);4-[10,15,20-tris(4-carboxyphenyl)porphyrin-22,24-diid-5-yl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H30N4O8.Pt/c53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;/h1-24H,(H6,49,50,51,52,53,54,55,56,57,58,59,60);/q;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRXFLRJMHNYICF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)O)C8=CC=C(C=C8)C(=O)O)C=C4)C9=CC=C(C=C9)C(=O)O)[N-]3)C(=O)O.[Pt+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H28N4O8Pt | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

983.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-6-(difluoromethyl)-4-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B3170297.png)

![Ethyl 4-[4-(2-hydroxyethyl)piperazin-1-yl]-3-nitrobenzoate](/img/structure/B3170319.png)

![2-[4-[2-(Methylsulfonyl)-4-nitrophenyl]-piperazin-1-yl]ethanol](/img/structure/B3170334.png)

![benzyl N-[3-(benzyloxycarbonylamino)-3-oxo-propanoyl]carbamate](/img/structure/B3170350.png)

![5-Methoxy[1,3]thiazolo[4,5-f]quinolin-2-amine](/img/structure/B3170366.png)

![Methyl [(3-chloro-4-fluorophenyl)sulfonyl]acetate](/img/structure/B3170384.png)